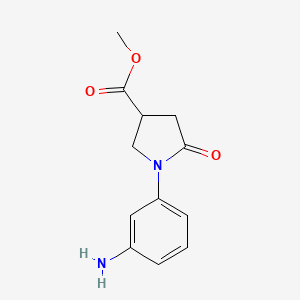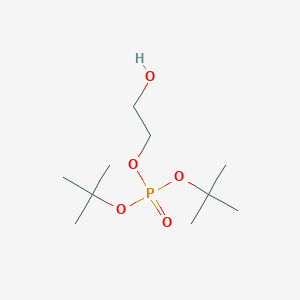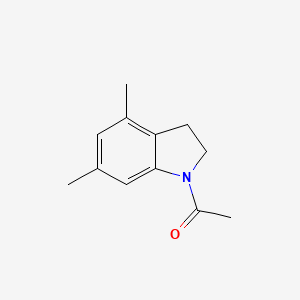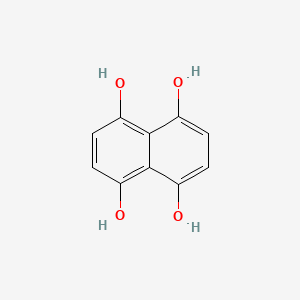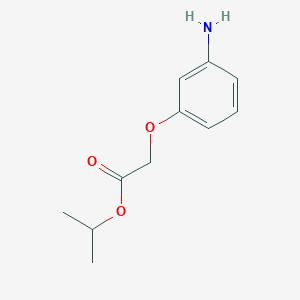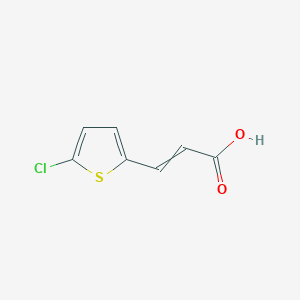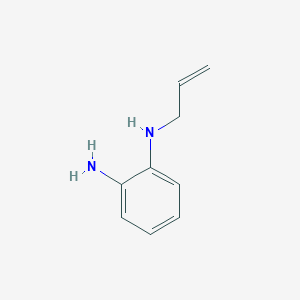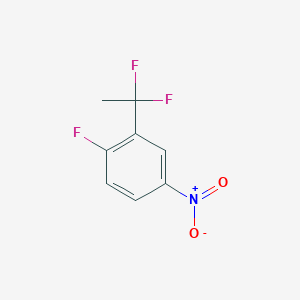
2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene is an organic compound with the molecular formula C8H6F3NO2. This compound is characterized by the presence of a benzene ring substituted with a 1,1-difluoroethyl group, a fluorine atom, and a nitro group. The incorporation of fluorine atoms into organic molecules often enhances their chemical stability and biological activity, making such compounds valuable in various fields of research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-bromo-2-(1,1-difluoroethyl)benzene with a fluorinating agent under controlled conditions . The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group onto the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the presence of fluorine atoms, which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. Additionally, the nitro group can participate in redox reactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-(1,1-difluoroethyl)benzene: Similar structure but with a bromine atom instead of a nitro group.
2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene: Contains an additional trifluoromethyl group.
2,2-Dichloro-1,1-difluoroethyl methyl ether: Contains a difluoroethyl group but with different substituents.
Uniqueness
2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene is unique due to the combination of its substituents, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C8H6F3NO2 |
|---|---|
Molekulargewicht |
205.13 g/mol |
IUPAC-Name |
2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C8H6F3NO2/c1-8(10,11)6-4-5(12(13)14)2-3-7(6)9/h2-4H,1H3 |
InChI-Schlüssel |
SLHUWMLRDHOSEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)[N+](=O)[O-])F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


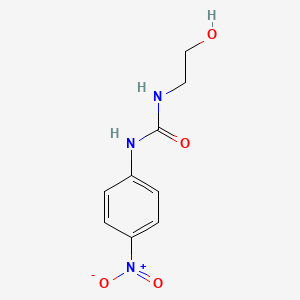
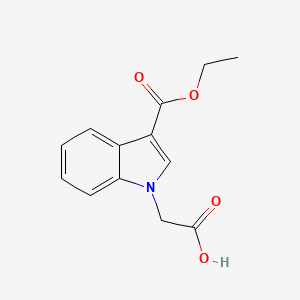
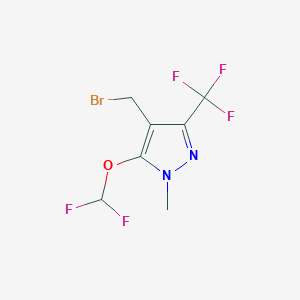
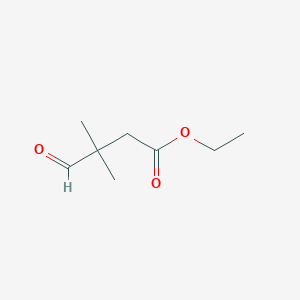
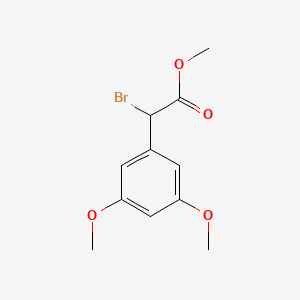
![4-[(2,2-Dimethylpropyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B8724575.png)
